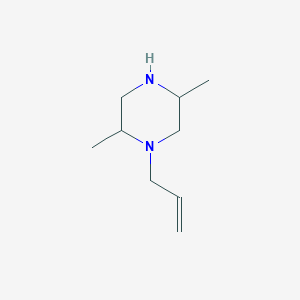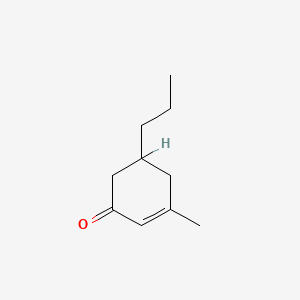
3-甲基-5-丙基-2-环己烯-1-酮
描述
3-Methyl-5-propyl-2-cyclohexen-1-one, also known as celery ketone or FEMA 3577, belongs to the class of organic compounds known as cyclohexenones . Cyclohexenones are compounds containing a cyclohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond .
Synthesis Analysis
3-Methyl-2-cyclohexenone is an insect sex pheromone of the Douglas-fir beetle . It can be used as a starting material in the total synthesis of (−)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene . It can also be used to synthesize an organic building block 2-trimethylsilyl-3-methyl-cyclohexenone .Molecular Structure Analysis
The molecular formula of 3-Methyl-5-propyl-2-cyclohexen-1-one is C10H16O . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-5,7-9H,6H2,1-3H3 .Chemical Reactions Analysis
As an unsaturated molecule, methylcyclohexene can undergo oxidation with several oxidizing agents, including the strong oxidizing agent ozone, undergoing ozonolysis to release either atomic oxygen or a hydroxyl radical .Physical And Chemical Properties Analysis
3-Methyl-5-propyl-2-cyclohexen-1-one is a pale yellow to colorless liquid with a warm spicy woody odor . It is insoluble in water but soluble in ether and oils . It is miscible with ethanol at room temperature . The boiling point is 242-244°C . The refractive index is 1.481-1.486, and the specific gravity is 0.924-0.928 .科学研究应用
Flavor and Fragrance Agent
Celery ketone has a herbal type odor and a green type flavor . It is used as a flavor and fragrance agent in the food and cosmetics industry .
2. Ketone Body Monitoring in Diabetes Care Ketone bodies, including β-hydroxybutyric acid (BHB), acetoacetate (AcAc), and acetone, play a vital role as essential energy substrates . In individuals with diabetes, ketone bodies can be elevated under various conditions, including diabetic ketoacidosis, use of sodium-glucose transporter type 2 (SGLT2) inhibitors, and extreme carbohydrate restriction . The development of point-of-care devices that can reliably measure capillary blood ketone BHB has widened the spectrum of applications of ketone measurement .
Metabolic Messengers
Ketone bodies are endogenously produced metabolites that become key contributors to energy metabolism in many mammalian species, including humans, during multiple physiological states . Recent observations underscore the notion that ketone bodies provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis .
Synthetic Raspberry Ketone Pathway
Raspberry ketone is a high-value fine chemical farmed from raspberry (Rubeus rubrum) fruit . By applying a synthetic biology led design-build-test-learn cycle approach, the raspberry ketone biosynthetic pathway can be optimized .
作用机制
Target of Action:
The primary target of Celery ketone (CAH) is Helicobacter pylori , a gastric pathogen responsible for peptic ulcers, gastritis, and even gastric cancer. CAH specifically inhibits H. pylori, making it a promising candidate for treating H. pylori infections .
Biochemical Pathways:
While specific pathways affected by CAH remain to be fully characterized, its potent bactericidal effects against H. pylori suggest interference with essential cellular processes. Investigating downstream effects on bacterial metabolism and signaling pathways would provide valuable insights .
Pharmacokinetics:
Regarding ADME (absorption, distribution, metabolism, and excretion) properties:
Result of Action:
CAH’s action leads to bactericidal effects against H. pylori. By targeting this pathogen, it may help eradicate infections and prevent associated diseases like peptic ulcers and gastric cancer .
Action Environment:
Environmental factors, such as pH, temperature, and gut microbiota, may influence CAH’s efficacy and stability. Its natural origin from celery seeds suggests potential safety and minimal disruption to gut flora compared to antibiotics .
Its unique mechanism and natural origin make it an intriguing subject for scientific exploration . 🌱🔬
安全和危害
未来方向
3-Methyl-2-cyclohexenone is an important intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It can be used as a starting material in the total synthesis of (−)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene . It can also be used to synthesize an organic building block 2-trimethylsilyl-3-methyl-cyclohexenone .
属性
IUPAC Name |
3-methyl-5-propylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMEZRQHLCJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863256 | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to colourless liquid; warm spicy woody odour, similar flavor at low levels | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in ether and oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.924-0.928 | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methyl-5-propyl-2-cyclohexen-1-one | |
CAS RN |
3720-16-9 | |
| Record name | Celery ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3720-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-propylcyclohex-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-5-PROPYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P422HTI94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Celery Ketone in organic synthesis?
A1: Celery Ketone (3-Methyl-5-propyl-2-cyclohexen-1-one) is a valuable chiral building block in organic synthesis, particularly in the creation of fragrances and pharmaceuticals. A key application is its role as a substrate in asymmetric Michael reactions. [] For instance, Celery Ketone reacts with sulfonyl-containing nucleophiles in the presence of a chiral organocatalyst, yielding enantiomerically enriched adducts. This approach has proven effective in synthesizing molecules like (S)-Celery Ketone, a significant fragrance compound. []
Q2: Can you describe a method for synthesizing Celery Ketone and discuss factors influencing its yield?
A2: One method for synthesizing Celery Ketone involves a condensation reaction between butyl aldehyde and ethyl acetoacetate. [] This reaction can be catalyzed by a solid superbase, such as K2O/γ-Al2O3. [] Several factors significantly influence the reaction yield, including the calcination temperature of the catalyst, the reaction temperature, the amount of catalyst used, and the ratio of reactants. Optimizing these parameters is crucial for maximizing Celery Ketone production. []
Q3: How does the chirality of Celery Ketone impact its olfactory properties?
A3: The odor profile of Celery Ketone is directly influenced by its chirality. [] While both enantiomers contribute to the characteristic celery scent, they possess distinct olfactory characteristics. Interestingly, humans can differentiate between these enantiomers, highlighting the stereospecificity of odor perception. []
Q4: Are there alternative compounds to Celery Ketone in perfumery, and what are their characteristics?
A4: Yes, various alternatives to Celery Ketone exist in perfumery, each with a unique odor profile. Examples include compounds like Buccoxime, Iso Jasmone, and Musk Indanone. [] These alternatives, along with Celery Ketone, belong to a group of compounds that can be incorporated into specific chemical structures to act as "pro-fragrances" or "pro-perfumes." [] These pro-fragrances gradually release the desired scent upon interaction with other molecules or environmental factors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



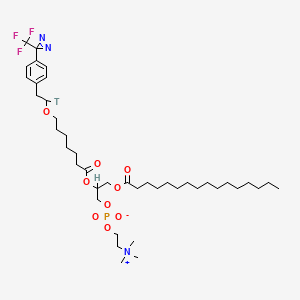

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)



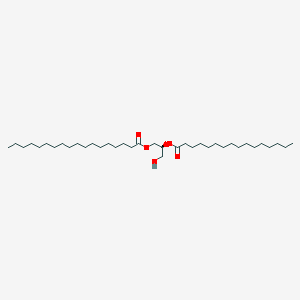
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)
![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)
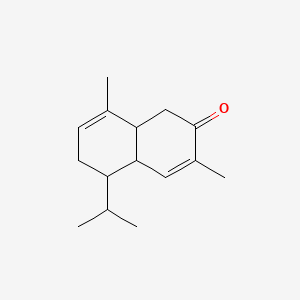
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)

